
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone has been studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated for its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, it has been studied for its potential as a ligand in metal-catalyzed reactions and as a fluorescent probe for the detection of metal ions.
Wirkmechanismus
The mechanism of action of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone is not fully understood. However, it has been suggested that it may act as a cholinesterase inhibitor, which could potentially lead to an increase in acetylcholine levels in the brain. This could be beneficial for the treatment of neurological disorders such as Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone has a low toxicity profile and does not have any significant effects on the physiological functions of cells and tissues. However, it has been shown to have potential therapeutic effects on the brain by increasing acetylcholine levels.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone in lab experiments include its high purity, low toxicity profile, and potential therapeutic effects on the brain. However, its limitations include the lack of knowledge regarding its mechanism of action and its potential side effects on the body.
Zukünftige Richtungen
There are several future directions for the research of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone. One direction is to further investigate its potential as a drug candidate for the treatment of neurological disorders. Another direction is to study its potential as a ligand in metal-catalyzed reactions and as a fluorescent probe for the detection of metal ions. Additionally, more research is needed to fully understand its mechanism of action and potential side effects on the body.
Synthesemethoden
The synthesis of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone involves the reaction of 2-methylfuran-3-carboxylic acid with 1,2,3,4-tetrahydroquinoline in the presence of a catalyst. This method has been optimized to produce high yields of the compound with high purity.
Eigenschaften
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-8-10-18-14(11)15(17)16-9-4-6-12-5-2-3-7-13(12)16/h8,10,12-13H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWCZLAVDUNGQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCCC3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

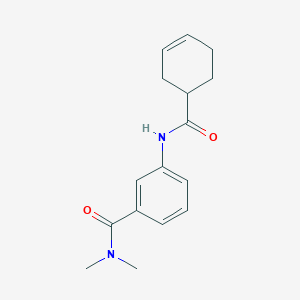

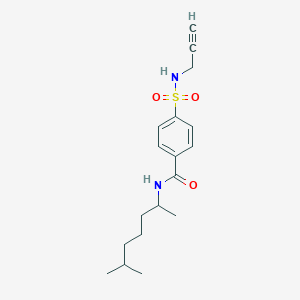
![3-[[Benzhydryl(methyl)amino]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7492829.png)

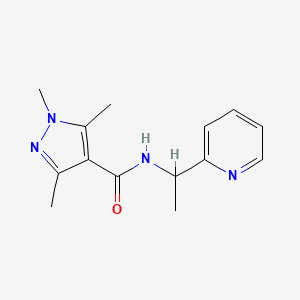

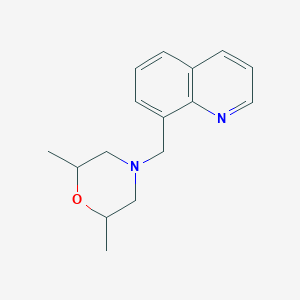

![4-Methyl-2-[[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl]-1,2,4-triazole-3-thione](/img/structure/B7492852.png)
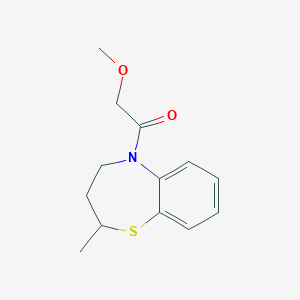
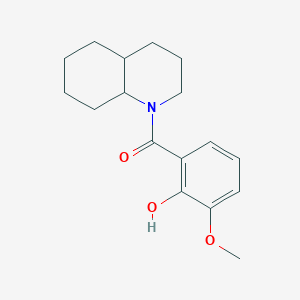
![1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7492877.png)
![4-(2-cyanoethylsulfamoyl)-N-[(3,4-dimethylphenyl)-phenylmethyl]benzamide](/img/structure/B7492879.png)